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Compound of Interest

Compound Name: 3-Fluoro-2-hydroxypyridine

Cat. No.: B075413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-Fluoro-2-hydroxypyridine
alongside related compounds, 2-hydroxypyridine and 3-fluoropyridine. Due to the limited

availability of public experimental spectroscopic data for 3-Fluoro-2-hydroxypyridine, this

guide presents its known properties and offers a detailed spectroscopic comparison with

closely related structural analogs. This information is intended to serve as a valuable resource

for researchers interested in the synthesis, characterization, and application of fluorinated

pyridine derivatives.

Introduction to 3-Fluoro-2-hydroxypyridine
3-Fluoro-2-hydroxypyridine (CAS: 1547-29-1) is a fluorinated derivative of the 2-

hydroxypyridine scaffold.[1][2][3][4][5][6][7][8][9] The introduction of a fluorine atom is a

common strategy in medicinal chemistry to modulate the physicochemical and biological

properties of a molecule, such as its metabolic stability, binding affinity, and pKa. Like its parent

compound, 2-hydroxypyridine, 3-fluoro-2-hydroxypyridine can exist in tautomeric forms, as 3-
fluoro-2-hydroxypyridine and 3-fluoro-2(1H)-pyridone. The equilibrium between these

tautomers is influenced by the solvent and solid-state packing forces.

Chemical Structure and Properties of 3-Fluoro-2-hydroxypyridine
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Property Value

Molecular Formula C5H4FNO[1][3][9]

Molecular Weight 113.09 g/mol [1]

CAS Number 1547-29-1[1][2]

IUPAC Name 3-fluoro-1H-pyridin-2-one[1]

Synonyms 3-Fluoro-2-pyridinol, 3-Fluoropyridin-2-ol[7][9]

Melting Point 157-161 °C

Boiling Point 273.1 °C (Predicted)

Appearance Colorless to light yellow crystal or liquid[3]

Comparative Spectroscopic Data
While experimental spectra for 3-Fluoro-2-hydroxypyridine are not readily available in public

databases, a comparative analysis with 2-hydroxypyridine and 3-fluoropyridine can provide

valuable insights into its expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data

Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

3-Fluoro-2-hydroxypyridine -
No experimental data available

in public databases.

2-Hydroxypyridine CDCl₃
7.48 (m), 7.40 (m), 6.59 (d,

J=6.4 Hz), 6.29 (d, J=8.8 Hz)

3-Fluoropyridine CDCl₃

8.43 (d, J=2.8 Hz), 8.32 (d,

J=4.8 Hz), 7.35-7.25 (m), 7.15

(ddd, J=8.4, 2.8, 1.2 Hz)
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Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shifts (δ, ppm)

3-Fluoro-2-hydroxypyridine -
No experimental data available

in public databases.

2-Hydroxypyridine DMSO-d₆
162.9, 141.3, 138.8, 118.9,

105.5

3-Fluoropyridine CDCl₃

157.1 (d, J=253.5 Hz), 147.2

(d, J=5.5 Hz), 136.9 (d, J=20.9

Hz), 123.8 (d, J=4.1 Hz), 123.6

(d, J=19.5 Hz)

Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Key FT-IR Absorption Bands

Compound Sample Phase
Key Absorption Bands
(cm⁻¹) and Assignments

3-Fluoro-2-hydroxypyridine -
No experimental data available

in public databases.

2-Hydroxypyridine Solid

3400-2400 (O-H and N-H

stretching, broad), 1660 (C=O

stretching, pyridone form),

1600, 1480 (C=C and C=N

stretching)

3-Fluoropyridine Liquid Film

3050 (Ar C-H stretching),

1580, 1470, 1420 (C=C and

C=N stretching), 1250 (C-F

stretching)[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima
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Compound Solvent λmax (nm)

3-Fluoro-2-hydroxypyridine -
No experimental data available

in public databases.

2-Hydroxypyridine Ethanol ~225, ~295

3-Fluoropyridine -
Data not readily available in a

comparable format.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. These protocols are broadly applicable to the analysis of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid

sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
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Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid

sample directly onto the ATR crystal.

Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty sample compartment (or KBr pellet) should be recorded

and subtracted from the sample spectrum.

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an

absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Data Acquisition: Use a quartz cuvette with a 1 cm path length. Record a baseline spectrum

with the cuvette filled with the pure solvent. Then, record the spectrum of the sample solution

over the desired wavelength range (e.g., 200-400 nm).

Data Analysis: The absorbance spectrum is plotted as absorbance versus wavelength (nm).

The λmax values are identified from the peaks in the spectrum.

Tautomerism of Hydroxypyridines
The tautomeric equilibrium between the hydroxy and pyridone forms is a fundamental

characteristic of 2-hydroxypyridine and its derivatives. The introduction of a fluorine atom at the

3-position is expected to influence this equilibrium due to its electron-withdrawing nature.
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Caption: Tautomeric equilibrium of 2-hydroxypyridine and 3-fluoro-2-hydroxypyridine.

Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a novel compound like 3-Fluoro-2-hydroxypyridine.
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Caption: General workflow for spectroscopic analysis of a new chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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